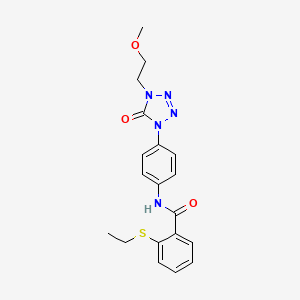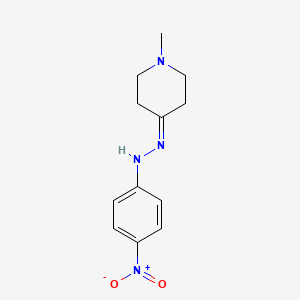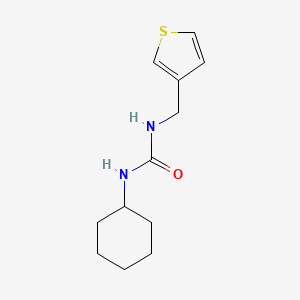![molecular formula C22H21N5O2 B2981984 N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251683-93-8](/img/structure/B2981984.png)
N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Imaging Applications
One notable application is in the field of radioligand imaging, particularly for positron emission tomography (PET). A study described the radiosynthesis of [18F]PBR111, a selective radioligand that targets the translocator protein (18 kDa) for PET imaging. This process involves a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting the utility of similar compounds in developing diagnostic tools for neuroinflammation and related conditions (Dollé et al., 2008).
Antimicrobial and Antiasthma Applications
In the realm of pharmaceuticals, compounds with a triazolopyrimidine core have been investigated for their antimicrobial properties. For instance, a study on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents found these compounds to be active as mediator release inhibitors, indicating their potential in asthma treatment (Medwid et al., 1990). Additionally, another study focused on synthesizing new heterocycles incorporating the antipyrine moiety, revealing antimicrobial activity among the synthesized compounds, which includes structures similar to the queried compound (Bondock et al., 2008).
Synthetic Chemistry and Molecular Structure
Research in synthetic chemistry has led to the development of various methods for synthesizing triazolopyrimidine derivatives and studying their molecular structures. For instance, one study elaborated on the synthesis and crystal structure of a related compound, highlighting the interactions and packing of molecules in the crystal form, which is crucial for understanding the compound's physical and chemical properties (Repich et al., 2017).
作用機序
Target of Action
The primary targets of N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation, respectively, leading to cell death .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. For instance, the inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage and ultimately cell death . On the other hand, the inhibition of EGFR disrupts the cell proliferation pathway, preventing the cells from dividing and growing .
Pharmacokinetics
Similar compounds with a 1,2,4-triazole core have been found to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, ensuring that it reaches its targets in the body.
Result of Action
The result of the action of N-(2,4-dimethylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is the induction of cell death. By inhibiting PARP-1 and EGFR, this compound disrupts DNA repair and cell proliferation, leading to the death of the cells . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-9-10-18(15(2)11-14)24-21(28)13-26-22(29)27-16(3)23-19(12-20(27)25-26)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVLFXLAIQCLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2981902.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2981906.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2981908.png)
![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)







